

An In-depth Technical Guide on the Physicochemical Properties of Fenquinotrione

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Fenquinotrione**, a novel triketone herbicide. The information is curated for professionals in research and development, with a focus on quantitative data, experimental context, and mechanism of action.

Chemical Identity and Structure

Fenquinotrione, developed by Kumiai Chemical Industry Co., Ltd., is a potent herbicide belonging to the triketone chemical class.[1] Its chemical structure is characterized by a chlorinated quinoxaline derivative designed for high efficacy.[1]

- IUPAC Name: 2-{[8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione[2][3][4]
- CAS Number: 1342891-70-6
- Molecular Formula: C22H17ClN2O5
- Canonical SMILES:
 COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O

Physicochemical Properties



The environmental fate, bioavailability, and herbicidal activity of **Fenquinotrione** are governed by its distinct physicochemical characteristics. These properties have been determined using standardized regulatory protocols and are summarized below.

Property	Value	Conditions	Source(s)
Molecular Weight	424.83 g/mol	-	
Physical State	Pale yellow powder/solid	-	
Melting Point	157.6°C	-	-
Boiling Point	Decomposes before boiling	-	_
Density	1.445 g/cm ³	20°C	-
Vapor Pressure	1.68 × 10 ⁻⁴ Pa	25°C	
Water Solubility	17.3 mg/L	20°C	_
265.3 mg/L	30°C	_	-
3835 mg/L	20°C, pH 7		
Octanol-Water Partition Coefficient (Log P)	2.91	pH 1.0	
1.59	pH 4.0		-
0.33 / -0.33	рН 7.0	_	
Dissociation Constant (pKa)	2.72	25°C	

Note: Discrepancies in reported values, such as for water solubility at pH 7, may arise from different experimental conditions or methodologies (e.g., flask shake vs. column elution).



Experimental Protocols for Physicochemical Properties

While specific experimental reports for **Fenquinotrione** are proprietary, the determination of these physicochemical properties for regulatory submission typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Cooperation and Development (OECD).

- Melting Point (OECD 102): The melting point is determined using methods like the capillary method, where a small sample is heated in a capillary tube, and the temperature range over which it melts is observed. Differential Scanning Calorimetry (DSC) is also commonly used to measure the temperature and heat flow associated with thermal transitions.
- Water Solubility (OECD 105): The flask shake method is a common protocol. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of Fenquinotrione in the aqueous phase is then measured, typically using High-Performance Liquid Chromatography (HPLC). The pH-dependent solubility is critical and is measured in buffered solutions at various pH levels.
- Vapor Pressure (OECD 104): The vapor pressure of a low-volatility compound like
 Fenquinotrione is often determined using the gas saturation method (effusion method). A
 carrier gas is passed over the substance at a known rate, becoming saturated with its vapor.
 The amount of substance transported by the gas is then quantified to calculate the vapor
 pressure.
- Octanol-Water Partition Coefficient (Log P / Kow) (OECD 107/117): The shake flask method is standard for determining the Log P value. Fenquinotrione is dissolved in a mixture of noctanol and water (buffered to a specific pH), which is then shaken until equilibrium is achieved. The concentrations of the substance in both the octanol and aqueous phases are measured to calculate the partition coefficient. Given Fenquinotrione's strong pH dependency, this test is repeated at different pH values, as reflected in the data table.
- Dissociation Constant (pKa) (OECD 112): Potentiometric titration is a widely used method. A
 solution of the compound is titrated with a standard acid or base, and the pH is monitored
 continuously. The pKa is determined from the resulting titration curve. Spectrophotometric

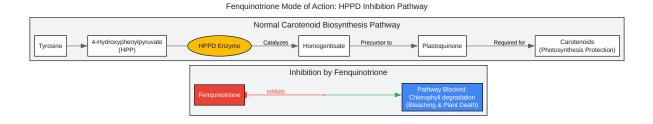


methods can also be used if the UV/Vis spectrum of the compound changes with ionization state.

Mode of Action: Inhibition of HPPD Signaling Pathway

Fenquinotrione's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the biochemical pathway responsible for plastoquinone and carotenoid biosynthesis in plants.

The inhibition of HPPD disrupts the conversion of its natural substrate, 4-hydroxyphenylpyruvate (HPP), into homogentisate. This blockage leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidative damage. The ultimate result is the characteristic bleaching of plant tissues, followed by growth cessation and death of the susceptible weed. **Fenquinotrione** exhibits a strong inhibitory effect, with an IC₅₀ value of 44.7 nM against the HPPD enzyme from Arabidopsis thaliana.



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Caption: Inhibition of the HPPD enzyme by **Fenquinotrione**.

Selectivity and Metabolism



Fenquinotrione demonstrates excellent selectivity in crops like rice. This selectivity is not due to differences in the target enzyme's affinity, but rather to the crop's ability to rapidly metabolize the herbicide. In rice, the cytochrome P450 enzyme CYP81A6 mediates the demethylation of **Fenquinotrione**, which is followed by glucose conjugation. This process detoxifies the compound, rendering the crop plant unharmed while susceptible weeds, which lack this metabolic pathway, accumulate the active herbicide and perish.

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References

- 1. Buy Fenquinotrione (EVT-1733024) | 1342891-70-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Fenquinotrione | C22H17ClN2O5 | CID 71463595 PubChem [pubchem.ncbi.nlm.nih.gov]
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